Antibacterial FabH Enzyme Inhibition: Class-Level Potency of Halogenated Ureas
While direct assay data for (4-Bromo-3-fluorophenyl)urea is not available in the public domain, class-level inference from structurally analogous halogenated urea derivatives demonstrates the potential for potent inhibition of the essential bacterial enzyme FabH. A study on a series of urea derivatives reported that compound 18, 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea, exhibited strong inhibition of E. coli FabH [1]. This provides a benchmark for the potential activity of urea compounds with similar bromo-fluoro substitution patterns.
| Evidence Dimension | E. coli FabH Enzyme Inhibition |
|---|---|
| Target Compound Data | Not Available (Class Representative) |
| Comparator Or Baseline | 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea (Compound 18) |
| Quantified Difference | Qualitatively reported as a 'potent inhibitor' [1] |
| Conditions | Escherichia coli FabH inhibitory assay |
Why This Matters
This class-level evidence supports the strategic selection of (4-Bromo-3-fluorophenyl)urea as a foundational scaffold for developing novel antibacterial agents targeting the FabH pathway.
- [1] Lee, K., et al. (2011). Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 19(13), 4054-4061. View Source
